molecular formula C7H8N2O2 B1289054 5-Amino-6-methylpyridine-3-carboxylic acid CAS No. 91978-75-5

5-Amino-6-methylpyridine-3-carboxylic acid

Cat. No.: B1289054
CAS No.: 91978-75-5
M. Wt: 152.15 g/mol
InChI Key: KDQUXBVINRXSSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-6-methylpyridine-3-carboxylic acid (AMPCA) is an organic compound with a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. AMPCA is a versatile compound that can be used in a variety of ways, such as in the synthesis of other compounds, as a drug target, or as a potential therapeutic agent.

Scientific Research Applications

Synthesis of Ligands and Complexation

5-Amino-6-methylpyridine-3-carboxylic acid has been explored in the synthesis of various ligands. A study described the synthesis of mono-, bis-, and tris-tridentate ligands starting from a related compound, 5′-methyl-2,2′-bipyridine-6-carboxylic acid, which is suitable for the complexation of lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).

Electrocatalytic Carboxylation

Research has investigated the electrocatalytic carboxylation of related compounds to this compound, such as 2-amino-5-bromopyridine, with CO2. This process resulted in the formation of 6-aminonicotinic acid with high yield and selectivity (Feng, Huang, Liu, & Wang, 2010).

Hydration Products and Crystal Structure

A study on the hydration products of tetrachloro-N-(methyl-2-pyridyl)phthalic acids included 2-amino-6-methylpyridin-1-ium derivatives. It revealed how these compounds form two-dimensional networks of hydrogen-bonded ions, showcasing the potential of these compounds in crystallography (Waddell, Hulse, & Cole, 2011).

Synthesis and Characterization of Complexes

The synthesis and characterization of a novel amino salicylato salt derived from 2-amino-6-methylpyridine and its Cu(II) complex have been explored. This research has implications in understanding the inhibitory effects on human carbonic anhydrase isoenzymes, highlighting a potential biomedical application (Yenikaya et al., 2011).

Improved Synthesis Methods

Improved synthesis methods for compounds related to this compound have been developed. For instance, the improved synthesis of 5-methylpyridine-3-carboxylic acid, an intermediate of Rupatadine, was achieved through the oxidation of 3,5-lutidine (Xiong, 2005).

Properties

IUPAC Name

5-amino-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQUXBVINRXSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621432
Record name 5-Amino-6-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91978-75-5
Record name 5-Amino-6-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a round-bottom flask, was placed a solution of methyl 5-amino-6-methylnicotinate (5.00 g, 30.1 mmol, 1.00 equiv) and sodium hydroxide (20 g) in MeOH/H2O (80/200 mL). The resulting solution was heated at reflux overnight. After cooling to ambient temperature, the methanol was removed under reduced pressure. The pH of the remaining aqueous phase was adjusted to 4 with aqueous hydrogen chloride (2 M). The resulting mixture was then concentrated under reduced pressure to yield 5.00 g (crude) of the title compound as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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